Fmoc-4-aminooxanilic acid
Description
Contextualization within Fmoc-Protected Amino Acid Chemistry
The use of the Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). altabioscience.comnih.gov Introduced by Carpino and Han in 1970, the Fmoc group offers a significant advantage due to the mild basic conditions required for its removal, typically using a piperidine (B6355638) solution. activotec.com This orthogonality allows for the use of acid-labile side-chain protecting groups, providing a flexible and widely adopted strategy for the synthesis of peptides and other complex molecules. nih.govactivotec.com
The Fmoc group protects the Nα-amino group of an amino acid, preventing it from participating in unwanted reactions during the coupling of the next amino acid in a sequence. The stability of the Fmoc group under various reaction conditions, coupled with its clean and efficient deprotection, has made it a preferred choice in many synthetic applications. nih.gov Fmoc-protected amino acids are essential tools for chemists, enabling the stepwise and controlled assembly of intricate molecular structures. nih.gov
Significance as a Building Block in Complex Molecular Architectures
Fmoc-4-aminooxanilic acid serves as a valuable building block in the construction of more complex molecules. The presence of both a protected amine and a carboxylic acid functionality allows for its incorporation into larger structures through standard amide bond formation techniques. broadpharm.combroadpharm.com The oxanilic acid core provides a rigid and defined scaffold, which can be a desirable feature in the design of molecules with specific three-dimensional conformations.
The aromatic and hydrophobic nature of the Fmoc group itself can also play a role in the self-assembly properties of molecules containing this moiety. rsc.org Researchers have utilized Fmoc-modified amino acids and short peptides as bio-inspired building blocks for the creation of functional materials with applications in various fields, including drug delivery and catalysis. rsc.org While specific research detailing the extensive use of this compound in such applications is not broadly published, its structural motifs suggest potential in these areas. The synthesis of related Fmoc-protected amino acids has been reported, highlighting the general accessibility and importance of such compounds in chemical research. rsc.orgcam.ac.ukresearchgate.net
The ability to selectively deprotect the Fmoc group allows for further functionalization at the amino position, opening up possibilities for creating diverse molecular libraries or for the site-specific attachment of other chemical entities. This versatility makes this compound and similar compounds valuable assets in the toolbox of synthetic organic chemists.
Established Synthetic Pathways for Fmoc-Protected Amines and Amino Acids
The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis and organic chemistry. google.com This base-labile group provides robust protection for amines under various conditions while being easily removable, making it orthogonal to many acid-labile protecting groups like Boc. total-synthesis.comwikipedia.org
Carbonyloxycarbonylation Strategies (e.g., Fmoc-Cl, Fmoc-OSu)
The most common methods for introducing the Fmoc group involve acylation of an amine with an activated Fmoc-carbonate derivative. These reactions are typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution. total-synthesis.com
Two primary reagents dominate this approach:
9-fluorenylmethyl chloroformate (Fmoc-Cl) : As a highly reactive acid chloride, Fmoc-Cl readily reacts with amines. The reaction liberates hydrochloric acid, which is neutralized by a base such as sodium bicarbonate or pyridine. total-synthesis.com While effective, this method can sometimes lead to the formation of undesired Fmoc-oligopeptide impurities. tandfonline.com
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) : This reagent is now more commonly used due to its increased stability and milder reaction profile. total-synthesis.com It reacts efficiently with amino acids in a mixed solution, often containing sodium bicarbonate in water and an organic solvent. The conditions are easier to control, and it results in fewer side reactions, such as the unwanted generation of dipeptides, compared to Fmoc-Cl. omizzur.comnih.gov
The general procedure involves dissolving the target amine or amino acid in a basic aqueous solution, cooling it, and then adding the Fmoc-Cl or Fmoc-OSu reagent. The Fmoc group's stability in acidic conditions allows for a straightforward workup to isolate the pure Fmoc-protected product.
Table 1: Comparison of Common Fmoc Reagents
| Feature | Fmoc-Cl | Fmoc-OSu |
|---|---|---|
| Reactivity | High | Moderate |
| Common Conditions | Schotten-Baumann (e.g., NaHCO₃/dioxane/H₂O) total-synthesis.com | Biphasic systems (e.g., NaHCO₃/water) |
| Primary Byproduct | HCl total-synthesis.com | N-hydroxysuccinimide |
| Side Reactions | Higher potential for oligopeptide formation tandfonline.com | Fewer side reactions, cleaner product profile omizzur.com |
| Handling | Solid, but sensitive to moisture and heat total-synthesis.com | More stable solid total-synthesis.com |
Silylation-Based Approaches for Anhydrous Conditions
For substrates that are sensitive to aqueous conditions or to prevent certain side reactions like oligomerization, anhydrous methods have been developed. nih.govgoogle.com A prominent strategy involves the temporary silylation of the amino acid. tandfonline.com
This process typically involves two steps:
Silylation : The amino acid is first treated with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trimethylsilyl (B98337) chloride (TMS-Cl), in an aprotic solvent like methylene (B1212753) chloride. google.comtandfonline.com This converts the amine and carboxylic acid groups into their trimethylsilyl (TMS) derivatives, which enhances solubility in organic solvents and prevents the carboxylic acid from participating in unwanted side reactions. tandfonline.com
Fmoc Protection : An activated Fmoc reagent, preferably the more stable Fmoc-OSu, is then added to the solution of the silylated amino acid. google.comtandfonline.com The reaction proceeds under neutral, anhydrous conditions.
The silyl (B83357) groups are easily removed during workup, often by the addition of methanol, to yield the final Fmoc-protected amino acid in high purity. tandfonline.com This method is particularly advantageous as it avoids the basic, aqueous conditions of the Schotten-Baumann procedure and minimizes the formation of impurities. tandfonline.comgoogle.com
Specialized Synthetic Routes for Oxanilic Acid Derivatives
The synthesis of this compound itself is not widely documented in primary literature, suggesting it is a specialized reagent. However, its synthesis can be inferred from established procedures for structurally related compounds, particularly Fmoc-4-aminobenzoic acid and other complex Fmoc-aminoacyl derivatives.
Synthesis of Fmoc-4-aminobenzoic Acid as a Related Precursor
Fmoc-4-aminobenzoic acid is a key structural analog and building block used in the synthesis of peptidomimetics and other complex molecules. chemimpex.comlookchem.com Its preparation provides a direct template for the N-protection of the aromatic amine present in the oxanilic acid structure.
A documented synthesis involves the direct reaction of p-aminobenzoic acid with Fmoc-Cl. chemicalbook.com The reaction is typically carried out in a dry, polar aprotic solvent under an inert atmosphere to ensure high yield and purity.
Table 2: Example Synthesis of Fmoc-4-aminobenzoic Acid
| Parameter | Details | Reference |
|---|---|---|
| Starting Material | p-Aminobenzoic acid | chemicalbook.com |
| Reagent | Fmoc-Cl | chemicalbook.com |
| Solvent | Dry N-Methyl-2-pyrrolidone (NMP) | chemicalbook.com |
| Conditions | Inert atmosphere, dropwise addition | chemicalbook.com |
| Significance | Demonstrates direct Fmoc protection of an arylamine relevant to the target structure. |
This straightforward procedure establishes a viable pathway for attaching the Fmoc group to the 4-amino position of a phenyl ring, a key step required for the synthesis of this compound.
Four-Component Condensation Reactions for Related Fmoc-Aminoacyl Derivatives
For creating more complex structures in an efficient manner, multicomponent reactions (MCRs) offer a powerful alternative to traditional stepwise synthesis. The Ugi four-component condensation reaction is a notable example that has been successfully applied to the one-step synthesis of complex Fmoc-protected dipeptide derivatives. figshare.comacs.org
This reaction brings together four different starting materials in a single pot:
An Fmoc-amino acid (the acid component)
An amine
An isocyanide
An aldehyde or ketone
The Ugi reaction has been used to prepare Fmoc-aminoacyl-N-alkylcysteine dipeptides, which are valuable intermediates for producing peptide thioesters used in native chemical ligation. acs.orgresearchgate.net This approach demonstrates the feasibility of using a pre-formed Fmoc-amino acid as a component in a convergent synthesis to rapidly build molecular complexity, a strategy that could be adapted for derivatives of oxanilic acid.
Recent Advances in Fmoc-Amine Synthesis Relevant to this compound
Research continues to refine the methods for Fmoc protection, driven by the demand for higher purity, greater efficiency, and more environmentally friendly processes. nih.gov
One significant advance is the development of greener synthetic protocols. An ultrasound-assisted, catalyst-free, and solvent-less method for the N-Fmoc protection of various amines using Fmoc-Cl has been reported. scielo.br This protocol offers excellent yields in short reaction times and represents a more sustainable approach by eliminating the need for solvents and catalysts. scielo.br
In the realm of solid-phase synthesis, new strategies have emerged for preparing complex building blocks. For instance, a method for synthesizing Fmoc-N-methyl-amino acids utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. nih.govmdpi.com After N-methylation on the solid support, the amine is protected with Fmoc-OSu, and the final product is cleaved from the resin under mild acidic conditions. nih.gov This highlights the sophisticated use of orthogonal protecting groups and solid-phase techniques to create modified amino acids that would be difficult to synthesize in solution.
Finally, the industrial-scale production of therapeutic peptides has led to the widespread availability of very-high-quality Fmoc amino acid building blocks at a low cost. nih.govaltabioscience.com This continuous improvement in the purity and accessibility of starting materials is a crucial, albeit indirect, advance that facilitates research and development involving specialized derivatives like this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)anilino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c26-21(22(27)28)24-14-9-11-15(12-10-14)25-23(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2,(H,24,26)(H,25,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHUYQUJAABXQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc 4 Aminooxanilic Acid and Its Analogs
Organocatalyzed Hydroamination Strategies
The development of metal-free, organocatalyzed hydroamination reactions represents a significant advancement in the synthesis of primary amines. These methods offer an atom-economical and environmentally benign alternative to traditional metal-catalyzed approaches. A notable strategy in this domain is the use of (9-fluorenylmethoxycarbonyl)amine (Fmoc-NH₂) as a stable and effective amine source in conjunction with a strong Brønsted acid catalyst for the hydroamination of alkenes. This approach has been successfully applied to the synthesis of various Fmoc-protected amines, which are valuable precursors in peptide synthesis and medicinal chemistry.
Researchers have demonstrated a scalable and efficient intermolecular hydroamination of vinyl arenes using triflic acid (TfOH) as an organocatalyst and Fmoc-NH₂ as the amine source. rsc.orgrsc.org This methodology provides a direct route to Fmoc-protected 1-arylethylamines with good to excellent yields. rsc.orgresearchgate.net The reaction proceeds under relatively mild conditions and has been shown to be effective for a range of substituted vinyl arenes and some endocyclic alkenes. rsc.org
The optimized reaction conditions typically involve reacting the alkene with Fmoc-NH₂ in the presence of a catalytic amount of triflic acid in a suitable solvent like chloroform. researchgate.net Mechanistic studies, including NMR and kinetic analyses, suggest that a transient interaction between the triflic acid catalyst and Fmoc-NH₂ plays a crucial role in the reaction's success by preventing the polymerization of the styrene (B11656) substrate. rsc.orgrsc.org The proposed mechanism involves the protonation of the alkene by triflic acid to form a carbocation intermediate. This intermediate then undergoes a nucleophilic attack by Fmoc-NH₂, leading to the formation of the desired Markovnikov hydroamination product in its protonated form. Subsequent deprotonation regenerates the catalyst and yields the final Fmoc-protected amine. rsc.org
The scope of the reaction has been explored with various substituted vinyl arenes, demonstrating the versatility of this organocatalytic system. The electronic properties of the substituents on the aromatic ring of the vinyl arene influence the reaction efficiency. The results of these investigations are summarized in the table below.
Table 1: Triflic Acid Catalyzed Intermolecular Hydroamination of Vinyl Arenes with Fmoc-NH₂ Reaction Conditions: Styrene (3 equiv), Fmoc-NH₂ (1 equiv), TfOH (10 mol%), CHCl₃ (0.5 M), 60 °C, 5 h. researchgate.net
| Entry | Vinyl Arene Substrate | Yield (%) |
| 1 | Styrene | 91 |
| 2 | 4-Methylstyrene | 85 |
| 3 | 4-Methoxystyrene | 78 |
| 4 | 4-Chlorostyrene | 75 |
| 5 | 4-Bromostyrene | 72 |
| 6 | 4-Fluorostyrene | 80 |
| 7 | 3-Methylstyrene | 88 |
| 8 | 2-Methylstyrene | 65 |
| 9 | 2,4-Dimethylstyrene | 70 |
| 10 | α-Methylstyrene | 45 |
The successful application of this organocatalytic hydroamination strategy underscores the potential of using Fmoc-NH₂ as a robust amine source for the synthesis of complex amine derivatives. While the direct synthesis of Fmoc-4-aminooxanilic acid via this specific hydroamination method has not been explicitly reported, the principles established with vinyl arenes provide a foundation for future research into the hydroamination of appropriately functionalized alkene precursors of oxanilic acid. The subsequent deprotection of the Fmoc group can be readily achieved, providing access to the corresponding primary amines. rsc.orgrsc.org
Advanced Derivatization Strategies and Analytical Characterization in Fmoc 4 Aminooxanilic Acid Research
Pre-column Derivatization for Chromatographic Analysis
Pre-column derivatization chemically modifies the analyte before its separation on a chromatographic column, often to enhance detection or improve separation characteristics. jascoinc.com For amino acids like 4-aminooxanilic acid, derivatization with Fmoc-Cl (9-fluorenylmethyl chloroformate) is a common strategy, rendering them detectable by fluorescence or UV detectors. researchgate.netcreative-proteomics.com
Optimization of Reaction Parameters (e.g., pH, Buffer Concentration, Reagent Ratios, Reaction Time, Temperature)
The efficiency and reproducibility of the derivatization of amino acids with Fmoc-Cl are highly dependent on several key reaction parameters. capes.gov.br
pH and Buffer: The derivatization reaction is typically carried out under alkaline conditions. Borate (B1201080) buffer is a common choice, with optimal pH values reported in the range of 9.0 to 11.4. capes.gov.brconicet.gov.arnih.gov For instance, one study achieved optimal derivatization with a 0.4 M borate buffer at a pH of 9.20. conicet.gov.ar The concentration of the buffer can also influence the reaction, with 0.4 M being identified as an effective concentration in some studies. conicet.gov.ar
Reagent Ratios: The molar ratio of Fmoc-Cl to the total amino acid concentration is a critical factor. An excess of the derivatizing agent is necessary to drive the reaction to completion. ikm.org.my However, a very large excess can lead to a wider hydrolyzed peak of Fmoc-Cl (Fmoc-OH), which can interfere with the detection of nearby eluting amino acid derivatives. conicet.gov.ar Studies have found that a molar ratio of Fmoc-Cl to total amino acids of around 10:1 provides a good balance. conicet.gov.ar
Reaction Time and Temperature: The derivatization reaction with Fmoc-Cl is generally rapid and can often be completed at room temperature. shimadzu.com Reaction times are typically short, with some methods reporting complete derivatization within minutes. conicet.gov.arnih.gov For example, one optimized method used a reaction time of just one minute. conicet.gov.ar In some cases, the reaction can be accelerated by heating. researchgate.net
Below is a table summarizing optimized parameters from various studies for Fmoc derivatization of amino acids.
| Parameter | Optimized Value/Range | Source(s) |
| pH | 9.0 - 11.4 | capes.gov.brconicet.gov.arnih.gov |
| Buffer | Borate Buffer | conicet.gov.arnih.gov |
| Buffer Concentration | 0.4 M | conicet.gov.ar |
| Fmoc-Cl/Amino Acid Ratio | ~10:1 | conicet.gov.ar |
| Reaction Time | 1 - 40 minutes | conicet.gov.arnih.gov |
| Temperature | Room Temperature | shimadzu.com |
Considerations for Reproducibility and Byproduct Mitigation in Fmoc Derivatization
Ensuring the reproducibility of the derivatization reaction is paramount for accurate quantitative analysis. sigmaaldrich.com The inherent competition between the derivatization of the amino acid and the hydrolysis of Fmoc-Cl necessitates careful control of the reaction conditions. conicet.gov.ar One strategy to enhance reproducibility is to quench the reaction after a specific time, for instance, by adding tyramine. conicet.gov.ar
A significant challenge in Fmoc derivatization is the formation of byproducts, primarily 9-fluorenylmethanol (Fmoc-OH), from the hydrolysis of Fmoc-Cl. ikm.org.my This byproduct can interfere with the chromatographic analysis. conicet.gov.ar Minimizing the excess of Fmoc-Cl can help reduce the size of the Fmoc-OH peak. conicet.gov.ar Additionally, other impurities can arise during the synthesis of Fmoc-protected amino acids, such as the formation of Fmoc-β-Ala-OH and Fmoc-β-Ala-Xaa-OH. researchgate.net The purity of the Fmoc-amino acid starting material is therefore crucial. ajpamc.com
On-Line Derivatization Techniques in High-Performance Liquid Chromatography (HPLC)
To improve throughput and reduce manual labor and potential for error, on-line derivatization techniques have been developed where the derivatization process is automated and integrated directly into the HPLC system. youtube.comresearchgate.net This "just-in-time" approach ensures consistent reaction times for all samples. nih.gov Modern autosamplers can be programmed to aspirate and mix the sample with derivatization reagents within the injection needle or a sample loop, eliminating the need for separate reaction vials. shimadzu.comthermofisher.com This not only improves reproducibility but also significantly reduces the consumption of reagents. researchgate.net This automated pre-column derivatization has been successfully applied to the analysis of amino acids using OPA and FMOC reagents. jascoinc.comjasco-global.com
Spectroscopic and Spectrometric Characterization of Fmoc-4-aminooxanilic acid Derivatives
Following derivatization, spectroscopic and spectrometric techniques are essential for confirming the structure and assessing the purity of the resulting this compound derivative.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including Fmoc-protected amino acids. nih.govresearchgate.net Both ¹H and ¹³C NMR are employed to confirm the successful attachment of the Fmoc group to the amino acid. rsc.org
In ¹H NMR spectra, characteristic signals corresponding to the protons of the fluorenyl group of the Fmoc moiety will be present, typically in the aromatic region of the spectrum. rsc.org The chemical shifts and coupling patterns of the protons on the aminooxanilic acid backbone will also be altered upon derivatization.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons are particularly sensitive to their chemical environment and can be used to study intra- and intermolecular interactions. mdpi.com The presence of the Fmoc group will introduce additional signals corresponding to its carbon atoms. rsc.org
The following table provides an example of the types of NMR data used for characterization.
| Nucleus | Expected Chemical Shift Region (ppm) | Information Provided |
| ¹H | ~7.3 - 7.8 | Protons of the fluorenyl group in Fmoc |
| Varies | Protons of the aminooxanilic acid moiety | |
| ¹³C | ~47, ~67, ~120-144 | Carbons of the Fmoc group |
| Varies | Carbons of the aminooxanilic acid moiety, including the carbonyl carbons |
Mass Spectrometry (MS) for Product Identification and Purity Assessment
Mass spectrometry (MS) is an indispensable technique for confirming the molecular weight of the synthesized this compound derivative and assessing its purity. sigmaaldrich.com Electrospray ionization (ESI) is a commonly used ionization method for this type of analysis. rsc.org
By analyzing the mass-to-charge ratio (m/z) of the ions produced, the molecular weight of the target compound can be accurately determined. nih.gov Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov These fragmentation patterns are often specific to the amino acid derivative, aiding in its unambiguous identification. nih.gov
MS is also highly effective for detecting and identifying impurities. Even small amounts of byproducts or unreacted starting materials can be detected, providing a comprehensive assessment of the purity of the this compound derivative. researchgate.net This is crucial for ensuring the quality and reliability of subsequent applications.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the chemical behavior of Fmoc-amino acid derivatives.
While the specific crystal structure of this compound is not widely published, analysis of analogous compounds provides significant insight into the structural features that can be expected. For instance, the X-ray crystal structure of Fmoc-4S-(4-iodophenyl) hydroxyproline (B1673980) reveals detailed conformational data, such as a cis Fmoc-proline bond, an endo proline ring pucker, and specific torsional angles (ϕ, ψ) of (−83.1°, +174.0°). researchgate.net This analysis also identified a close intramolecular C-H/π interaction (2.65 Å) between a proline hydrogen and the iodophenyl ring, which can restrict conformational flexibility. researchgate.net Furthermore, the crystal packing is stabilized by hydrogen bonding and T-shaped stacking between aromatic rings of adjacent molecules. researchgate.net
Such detailed structural information is invaluable. It helps in understanding the inherent conformational preferences of the amino acid derivative, which can influence its reactivity, its behavior during solid-phase peptide synthesis (SPPS), and the secondary structure of the resulting peptide. nih.govnih.gov For this compound, X-ray crystallography could elucidate the planarity of the oxanilic acid moiety, the orientation of the Fmoc group relative to the amino acid, and the hydrogen bonding networks that govern its solid-state packing.
Chromatographic Methodologies for Analysis
Chromatographic techniques are indispensable for the separation, identification, and quantification of Fmoc-amino acids and their related impurities. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UPLC), are the cornerstones of analytical quality control in this field. google.commerckmillipore.com
HPLC is the most common method for assessing the purity of Fmoc-amino acid derivatives. google.com The Fmoc group contains a fluorenyl moiety, which is a strong chromophore, making it readily detectable by UV-Vis spectroscopy. The typical detection wavelength for the Fmoc group is around 266 nm, although other wavelengths such as 220 nm and 263 nm are also utilized. google.comoup.comshimadzu.com
For enhanced sensitivity and selectivity, fluorescence detection (FLD) is often employed. The Fmoc group is also highly fluorescent. Pre-column derivatization of amino acids with 9-fluorenylmethyl chloroformate (FMOC-Cl) yields derivatives that can be detected at picomolar to femtomolar concentrations. nih.govjascoinc.com The fluorescence detector is programmed for the specific excitation (Ex) and emission (Em) wavelengths of the Fmoc adduct. A common setting involves switching wavelengths during the chromatographic run to detect different types of derivatives, such as using Ex/Em at 266/305 nm for Fmoc derivatives of secondary amino acids like proline. shimadzu.comoup.com Studies show that fluorescence detection can be up to 200 times more sensitive than UV detection for amino acid analysis. shimadzu.com
The combination of HPLC with these detection methods allows for the robust quantification of the main compound and the detection of trace-level impurities, such as dipeptides or side-chain unprotected Fmoc-amino acids, which can compromise the quality of a synthesized peptide. nih.govmerckmillipore.comnih.gov
Table 1: Common HPLC Detection Wavelengths for Fmoc-Amino Acid Derivatives
| Detector | Excitation Wavelength (Ex) | Emission Wavelength (Em) | UV Absorbance Wavelength | Source(s) |
|---|---|---|---|---|
| Fluorescence (FLD) | 254 nm | 313 nm | - | researchgate.net |
| 266 nm | 305 nm | - | oup.com | |
| 340 nm | 450 nm | - | oup.com | |
| UV-Vis | - | - | 263 nm | oup.com |
| - | - | 266 nm | shimadzu.com | |
| - | - | 350 nm | shimadzu.com |
Ultra-high performance liquid chromatography (UPLC) represents a significant advancement over traditional HPLC. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which allows for operation at much higher pressures. This results in dramatically improved resolution, higher speed, and greater sensitivity. who.int
For the analysis of Fmoc-amino acids, UPLC provides several key advantages:
Speed: Analysis times can be significantly reduced. For example, a UPLC method for proteinogenic amino acids derivatized with FMOC achieved a sample run time of just 16 minutes, with a total injection-to-injection cycle time of 22 minutes. wur.nl This represents a major improvement in throughput compared to conventional HPLC methods that can take much longer. nih.gov
Efficiency and Resolution: The smaller particle size leads to sharper and narrower peaks, allowing for better separation of closely eluting impurities from the main Fmoc-amino acid peak. This is critical for accurate purity assessment. nih.gov
Reduced Solvent Consumption: The faster run times and lower flow rates used in UPLC lead to a substantial reduction in solvent usage, making it a "greener" and more cost-effective analytical technique. wur.nl
The high throughput and resolution of UPLC make it particularly suitable for demanding applications such as metabolomics studies and the high-frequency quality control required in pharmaceutical manufacturing. who.intwur.nlnih.gov
Optimizing the separation of Fmoc-amino acid derivatives is crucial for achieving accurate and reliable analytical results. The goal is to obtain sharp, symmetrical peaks with good resolution between the target compound and all potential impurities. unige.ch Key parameters that are systematically adjusted include the mobile phase composition, pH, column temperature, and gradient profile. oup.com
Mobile Phase and pH: The choice of mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is fundamental. chromforum.org The pH of the aqueous buffer can significantly affect the retention time and peak shape of acidic or basic analytes. For Fmoc-amino acids, studies have explored a pH range of 3 to 7 to optimize retention and selectivity. oup.com For instance, one optimized method for underivatized amino acids used a 10 mM phosphate (B84403) buffer at pH 7.4. nih.gov
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is almost always necessary for separating a mixture of Fmoc-amino acid derivatives with varying polarities. google.com The gradient profile—its steepness and any isocratic holds—is carefully tailored to resolve complex mixtures. For example, a gradient of 100% phosphate buffer gradually increasing to 50% acetonitrile was used to successfully separate ten different amino acids. nih.gov
Temperature: Column temperature influences solvent viscosity and reaction kinetics, thereby affecting retention times and selectivity. Maintaining a constant and optimized temperature (e.g., 25 °C) is essential for reproducibility. oup.comnih.gov
Stationary Phase: The choice of the stationary phase (the column) is also a critical variable. While reversed-phase C18 columns are most common, other chemistries can provide different selectivities. google.comoup.com Some advanced strategies involve coupling multiple columns with different stationary phases in series to enhance separation power for particularly complex samples. unige.ch
Table 2: Examples of Optimized Chromatographic Conditions for Amino Acid Derivative Separation
| Parameter | Condition 1 | Condition 2 | Source(s) |
|---|---|---|---|
| Column | Sinochrom ODS-BP (C18) | Accucore C18 | google.comthermofisher.com |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | 1.42 g/L Na2HPO4 and 3.81 g/L Na2B4O7·10H2O, pH 7.8 | google.comthermofisher.com |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile | 45% Methanol, 45% Acetonitrile, 10% Water | google.comthermofisher.com |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | google.comthermofisher.com |
| Detection | UV at 220 nm | FLD (wavelength switching) | google.comthermofisher.com |
| Elution Type | Gradient | Gradient | google.comthermofisher.com |
Research Applications of Fmoc 4 Aminooxanilic Acid in Chemical Biology and Materials Science
Role in Peptide Synthesis and Bioconjugation Chemistry
The utility of Fmoc-4-aminooxanilic acid in synthetic chemistry is twofold: it functions as a standard, protected building block for peptide chain elongation and as a precursor for subsequent chemical modifications, including bioconjugation.
This compound is designed for seamless integration into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols. altabioscience.combachem.com SPPS is a cyclical process that allows for the stepwise assembly of amino acids into a peptide of a defined sequence on an insoluble polymer support or resin. bachem.com The Fmoc group serves as a temporary protecting group for the α-amino function of the amino acid. embrapa.br
The integration of this compound follows a well-established cycle:
Deprotection: The N-terminal Fmoc group of the peptide chain anchored to the resin is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgaltabioscience.com This exposes a free amine group on the growing peptide.
Activation and Coupling: The carboxylic acid of the incoming this compound is activated using coupling reagents (such as HBTU or HATU) to facilitate the formation of a stable amide (peptide) bond with the newly exposed amine on the resin-bound chain. embrapa.br
Washing: Excess reagents and by-products are washed away, leaving the elongated peptide chain, now one residue longer and capped with the Fmoc group from the newly added this compound.
This cycle is repeated for each subsequent amino acid until the desired peptide sequence is fully assembled. The use of the Fmoc group is advantageous due to its stability in acidic conditions and its clean removal under mild basic conditions, which preserves acid-labile side-chain protecting groups and the peptide's linkage to the resin until the final cleavage step. americanpeptidesociety.orgtotal-synthesis.com
| Step | Procedure | Key Reagents | Purpose |
|---|---|---|---|
| 1. Deprotection | The resin-bound peptide is treated with a base solution. | 20% Piperidine in DMF | To remove the temporary N-terminal Fmoc group, exposing a free amine. wikipedia.org |
| 2. Washing | The resin is washed with solvent. | DMF, Isopropanol | To remove excess piperidine and the cleaved Fmoc-piperidine adduct. chempep.com |
| 3. Coupling | This compound is pre-activated and added to the resin. | This compound, Coupling Reagents (e.g., HATU, HBTU), Base (e.g., DIPEA) | To form a new peptide bond between the building block and the growing chain. embrapa.br |
| 4. Washing | The resin is washed again with solvent. | DMF | To remove excess reagents and soluble by-products, preparing for the next cycle. bachem.com |
The Fmoc group is a base-labile protecting group, meaning it is specifically removed by bases while remaining stable to acids. wikipedia.orgtotal-synthesis.com This orthogonality is crucial in SPPS, as it allows for the selective deprotection of the N-terminus without disturbing the permanent, acid-labile protecting groups often used for reactive amino acid side chains (like those on Lysine or Aspartic acid) or the acid-sensitive linkers that anchor the peptide to the resin. peptide.comnih.gov
Beyond its role as a protecting group, the entire this compound molecule functions as a specialized building block. Its incorporation into a peptide chain creates a peptide analogue—a molecule that resembles a natural peptide but contains one or more non-standard components. The introduction of the 4-aminooxanilic acid moiety can be used to:
Introduce conformational constraints or specific geometries.
Mimic transition states or other biological motifs.
Serve as a unique linker or spacer within a peptide sequence.
The synthesis of such analogues is essential for structure-activity relationship (SAR) studies in drug discovery, where researchers systematically modify a peptide's structure to enhance its activity, stability, or bioavailability. nih.gov
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The structure of this compound is inherently suited for this application. While the N-terminal amine is protected by the Fmoc group for use in peptide synthesis, the oxanilic acid moiety contains a second carboxylic acid group. This additional functional group can be leveraged as a chemical handle for subsequent modification.
After the peptide has been synthesized and cleaved from the resin, this second carboxylic acid can be selectively activated to react with an amine-containing molecule. This allows for the site-specific labeling of the peptide with various functional tags, such as:
Fluorescent Dyes: For tracking the peptide in biological imaging experiments.
Biotin: For use in affinity-based purification or detection assays.
Linkers for Drug Conjugation: To attach a therapeutic payload, as seen in the development of antibody-drug conjugates. iris-biotech.de
This dual functionality—participating in peptide backbone formation while presenting a unique side-chain handle for conjugation—makes this compound a valuable tool for creating complex, functionalized peptide-based probes and therapeutics. broadpharm.com
Contributions to Supramolecular Chemistry and Self-Assembly
The Fmoc group is not only a protecting group but also a powerful molecular motif for driving the self-assembly of molecules into ordered, nanostructured materials. rsc.org Peptides incorporating this compound can therefore be designed to form functional supramolecular assemblies, such as hydrogels.
Fmoc-modified amino acids and short peptides are well-known low-molecular-weight gelators (LMWGs). nih.govnih.gov When dissolved in a suitable solvent system (often an organic solvent followed by addition of water or a pH change), these molecules can spontaneously self-assemble into three-dimensional networks of nanofibers. manchester.ac.ukresearchgate.net This fibrous network immobilizes the solvent, resulting in the formation of a supramolecular gel.
The incorporation of this compound into a peptide sequence provides a potent driver for this self-assembly process. nih.gov The large, hydrophobic, and planar Fmoc moiety is the key initiator of aggregation. manchester.ac.uk The resulting hydrogels are of significant interest as biomaterials because their highly hydrated, porous structure mimics the native extracellular matrix, making them suitable scaffolds for applications in 3D cell culture and tissue engineering. manchester.ac.uknih.gov The specific properties of the gel, such as its stiffness and stability, can be tuned by the amino acid sequence, concentration, and environmental conditions like pH or ionic strength. researchgate.netacs.org Researchers can design various self-assembled structures, including fibers, ribbons, and flower-like morphologies, by modifying the amino acid building blocks and controlling the assembly conditions. chemrxiv.orgresearchgate.net
The formation of supramolecular structures from peptides containing this compound is governed by a combination of non-covalent interactions. nih.govrsc.org The stability and morphology of the final assembly depend on the delicate balance between these forces.
| Driving Force | Molecular Origin | Description |
|---|---|---|
| π-π Stacking | Aromatic Fluorenyl Rings of the Fmoc group | This is the dominant interaction initiating self-assembly. The flat, electron-rich fluorenyl groups stack on top of each other, similar to graphite, creating the core of the nanofiber. manchester.ac.uknih.gov |
| Hydrogen Bonding | Peptide backbone (N-H and C=O groups); Oxanilic acid moiety | These interactions occur between adjacent peptide chains, often leading to the formation of β-sheet-like structures that stabilize and extend the fibrous network. nih.govrsc.org |
| Hydrophobic Interactions | Fmoc group and any nonpolar amino acid side chains | In an aqueous environment, the hydrophobic Fmoc groups are driven to aggregate to minimize their contact with water, further promoting the self-assembly process. nih.govnih.gov |
| Electrostatic Interactions | Ionizable groups (e.g., terminal carboxylate, oxanilic acid carboxylate) | Attractive or repulsive forces between charged groups can significantly influence the morphology and stability of the assembly, and can be controlled by adjusting the pH. acs.orgrsc.org |
Understanding and controlling these driving forces allows scientists to design and fabricate novel "bottom-up" nanomaterials with precisely tailored structures and functions for advanced applications in biology and materials science. rsc.orgnih.gov
Morphological Evaluation of Self-Assembled Architectures
No studies detailing the morphological evaluation of self-assembled architectures derived specifically from this compound were found. Research on other Fmoc-protected amino acids demonstrates their capacity to form diverse nanostructures, such as fibrils, sheets, and spherulites, driven by π-π stacking of the Fmoc groups and hydrogen bonding. However, the specific morphology that this compound would adopt upon self-assembly has not been documented.
Development of Functional Materials and Bio-Inspired Systems
Incorporation into Advanced Materials with Tailored Properties for Research Applications
There is no available research on the incorporation of this compound into advanced materials to tailor specific properties for research applications. The general class of Fmoc-amino acids serves as a versatile platform for creating functional materials like hydrogels for cell culture and drug delivery, but the specific contribution or use of the 4-aminooxanilic acid derivative in this area is not reported.
Engineering of Bio-Inspired Building Blocks for Diverse Functional Architectures
Information regarding the engineering of this compound as a bio-inspired building block for creating diverse functional architectures is not available. The modular nature of Fmoc-amino acids allows for the design of complex, bio-inspired systems, yet the specific role and application of this compound in this field have not been explored in the available literature.
Utility in Biochemical Probes and Imaging Research
Creation of Fluorescent Probes for Cellular and Biological Process Investigation
No literature was found describing the use of this compound in the creation of fluorescent probes for investigating cellular and biological processes. While the Fmoc group itself is fluorescent and has been utilized in probe development, and other unnatural amino acids have been incorporated into probes, there are no specific reports of this compound being used for this purpose.
Computational and Theoretical Studies of Fmoc 4 Aminooxanilic Acid Systems
Molecular Modeling of Self-Assembly Processes and Supramolecular Interactions
The self-assembly of Fmoc-amino acids and peptides into ordered supramolecular structures is a phenomenon driven by a delicate balance of non-covalent interactions. nih.govbeilstein-journals.org Molecular modeling and simulations are critical tools for elucidating the mechanisms behind these processes. The N-terminal fluorenylmethoxycarbonyl (Fmoc) group is a primary driver for self-assembly due to its large, hydrophobic, and aromatic nature. rsc.org
Molecular dynamics (MD) simulations can predict the spontaneous aggregation of these molecules in solution, revealing how they organize into larger structures like nanofibers, nanorods, and hydrogels. rsc.orgresearchgate.net These simulations show that the primary forces governing the self-assembly of Fmoc-derivatives are π-π stacking interactions between the aromatic fluorenyl rings. nih.govrsc.org These are complemented by hydrogen bonds, often forming β-sheet-like arrangements between the peptide backbones, and hydrophobic interactions. rsc.orgnih.gov
Table 1: Key Supramolecular Interactions in the Self-Assembly of Fmoc-Derivatives
| Interaction Type | Description | Key Molecular Groups Involved | Reference |
|---|---|---|---|
| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. It is a dominant force in the initial aggregation of Fmoc-derivatives. | Fluorenyl rings of the Fmoc group. | nih.govbeilstein-journals.orgrsc.org |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Amide groups in the peptide backbone; carboxyl and amino groups of the amino acid. | rsc.org |
| Hydrophobic Interactions | The tendency of nonpolar molecules or groups to aggregate in aqueous solution and exclude water molecules. | The hydrophobic fluorenyl group and any nonpolar side chains of the amino acid. | beilstein-journals.orgrsc.org |
| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. Can be modulated by pH or salt concentration to trigger or direct assembly. | Charged groups on the amino acid (e.g., carboxylate, protonated amine) and ions in the solution. | rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predicting Biological Activities
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net For derivatives of Fmoc-4-aminooxanilic acid, QSAR could be a powerful tool to predict their potential therapeutic effects and guide the synthesis of more potent analogues without the need for exhaustive experimental screening.
A QSAR study begins with a dataset of compounds for which the biological activity (e.g., enzyme inhibition, antimicrobial effect) has been measured. For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as hydrophobicity, electronic properties, size, and shape. nih.gov Statistical methods, such as Partial Least Squares (PLS), are then employed to develop an equation that links the descriptors to the observed activity. nih.govresearchgate.net
For instance, a QSAR model for a series of Fmoc-peptide derivatives might reveal that increased hydrophobicity in a specific region of the molecule enhances its activity, while bulky substituents in another area are detrimental. This information provides a clear rationale for designing new compounds. One successful application involved using a pharmacophore model—a type of 3D QSAR—to identify an Fmoc-protected arginine derivative as a novel inhibitor of HIV-1 protease. nih.gov Subsequent analysis of the structure-activity relationship highlighted the critical role of the Fmoc group's fluorenyl moiety in binding to the enzyme's active site. nih.gov
A hypothetical QSAR study on this compound derivatives would involve synthesizing a library of related compounds, testing their biological activity, calculating relevant descriptors, and building a predictive model to guide further optimization.
Table 2: General Workflow for a QSAR Study
| Step | Description | Example Tools/Methods | Reference |
|---|---|---|---|
| 1. Data Set Selection | Compile a set of structurally related molecules with experimentally determined biological activities. | A series of this compound analogues with measured IC50 values against a target enzyme. | researchgate.net |
| 2. Descriptor Calculation | Compute numerical descriptors that represent the physicochemical properties of each molecule. | PaDEL-Descriptor, RDKit, Mordred software to calculate 2D/3D descriptors (e.g., logP, molecular weight, topological indices). | chemrxiv.org |
| 3. Variable Selection | Select the most relevant descriptors that have a significant contribution to the biological activity. | Genetic Algorithms, Stepwise Multiple Regression. | nih.govresearchgate.net |
| 4. Model Generation | Use statistical methods to build a mathematical equation relating the selected descriptors to the activity. | Partial Least Squares (PLS), Multiple Linear Regression (MLR). | nih.govresearchgate.net |
| 5. Model Validation | Assess the statistical significance, robustness, and predictive power of the generated model using internal (cross-validation) and external validation sets. | Leave-one-out cross-validation (q²), prediction for an external test set (R²pred). | nih.govresearchgate.net |
Chemoinformatics Approaches in the Design and Optimization of Fmoc-Containing Structures
Chemoinformatics combines chemistry, computer science, and information science to support chemical research, particularly in drug discovery. chemrxiv.org In the context of this compound, chemoinformatics provides a suite of tools for the rational design, analysis, and optimization of related structures. These approaches enable researchers to manage vast amounts of chemical data, predict properties, and design novel molecules with desired characteristics.
A key application is in the design of chemical libraries. By using computational filters to predict properties like ADME (absorption, distribution, metabolism, and excretion) and toxicity, researchers can design virtual libraries of this compound derivatives that are more likely to have favorable drug-like properties. Virtual screening techniques, such as searching 3D databases with a pharmacophore model, can then be used to identify promising candidates for synthesis from these libraries. nih.gov
Chemoinformatics is also integral to the planning of synthetic routes. The Fmoc group is central to Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for creating peptides and modified amino acid structures. altabioscience.com Chemoinformatics tools can help manage the complex workflows of SPPS, including the strategic use of orthogonal protecting groups to prevent unwanted side reactions during the step-by-step assembly of the target molecule. altabioscience.commdpi.comnih.gov Software platforms like the Chemistry Development Kit (CDK) and RDKit provide open-source functionalities for these tasks, including substructure searching, descriptor calculation, and molecular modeling. chemrxiv.org
Table 3: Chemoinformatics Tools and Their Application in Designing Fmoc-Structures
| Tool/Approach | Application in Fmoc-Structure Design | Specific Function | Reference |
|---|---|---|---|
| Chemical Databases | Storage and retrieval of chemical information. | Search for existing Fmoc-containing compounds, their properties, and synthetic precursors. | nih.gov |
| Molecular Descriptor Software (e.g., PaDEL, Mordred) | Property prediction and QSAR. | Calculate descriptors for a virtual library of Fmoc-derivatives to predict activity and drug-likeness. | chemrxiv.org |
| Cheminformatics Toolkits (e.g., RDKit, CDK) | Virtual screening, library design, and data analysis. | Enumerate derivatives, perform substructure searches, and create 3D conformers for docking or pharmacophore modeling. | chemrxiv.org |
| Pharmacophore Modeling | Identifying key structural features for biological activity. | Develop a 3D model of essential features for activity and screen databases for novel Fmoc-containing scaffolds. | nih.gov |
| Synthesis Planning Software | Designing efficient synthetic routes. | Plan the steps for Solid-Phase Peptide Synthesis (SPPS), including the selection of appropriate protecting groups for complex Fmoc-structures. | mdpi.comnih.gov |
Emerging Research Directions and Future Perspectives for Fmoc 4 Aminooxanilic Acid
Novel Synthetic Routes for Stereoselective and Complex Analogs
The development of novel synthetic routes for Fmoc-4-aminooxanilic acid analogs is a key area of research, with a focus on achieving stereoselectivity and creating more complex and functionalized derivatives. Current research into the synthesis of related structures, such as other non-canonical amino acids and functionalized carboxylic acids, provides a roadmap for future work on this specific compound. nih.govyoutube.com
Future synthetic strategies are expected to move beyond traditional methods to incorporate more sophisticated and efficient approaches. One promising avenue is the use of synergistic catalysis, combining photoredox and biocatalysis to enable stereoselective C-C bond formation. nih.gov This method could allow for the precise construction of stereocenters, leading to the synthesis of enantiomerically pure analogs of this compound.
Another area of exploration is the development of modular and scalable routes to protected cyclopropane (B1198618) amino acid building blocks, which could be adapted for the synthesis of oxetane-based amino acids. nih.gov Such methods would facilitate the creation of a diverse library of analogs with varied functionalities. The synthesis of novel oxazole-containing 1,3-dioxane-2-carboxylic acid derivatives also presents a potential template for creating complex heterocyclic structures appended to the oxanilic acid core. nih.gov
| Synthetic Strategy | Potential Application to this compound Analogs | Key Advantages |
| Synergistic Photoredox and Biocatalysis | Stereoselective synthesis of chiral analogs. | High stereochemical control, formation of multiple stereocenters in a single step. nih.gov |
| Modular and Scalable Routes | Efficient production of diverse functionalized building blocks. | Operational simplicity, avoidance of transition metals. nih.gov |
| Heterocyclic Synthesis | Creation of complex analogs with novel electronic and binding properties. | Access to a wide range of functional groups and structural motifs. nih.gov |
This table outlines potential synthetic strategies that could be applied to create novel analogs of this compound, based on current research in related fields.
Advanced Applications in Bio-Nanotechnology and Responsive Material Systems
The unique structure of this compound makes it a promising candidate for advanced applications in bio-nanotechnology and the development of responsive or "smart" materials. rsc.orgresearchgate.net The field of bionanotechnology leverages the principles of biology and nanotechnology to create specialized applications, often at the nanoscale where cellular machinery operates. mdpi.com
The incorporation of this compound into self-assembling peptide systems could lead to the formation of novel nanomaterials with tailored properties. technologynetworks.com These materials could be designed to respond to specific environmental stimuli such as pH, temperature, or light, making them ideal for applications in targeted drug delivery, tissue engineering, and biosensing. rsc.org159.226.64 The functionalization of nanoparticles with molecules like this compound can improve their biocompatibility and stability, which is crucial for in-vivo applications. nih.govnih.gov
Furthermore, the development of stimuli-responsive polymers derived from amino acids is a rapidly growing field. rsc.org By incorporating this compound into polymer chains, it may be possible to create "smart" hydrogels or other materials that change their shape or properties in a controlled manner. researchgate.net These materials have potential applications in areas ranging from soft robotics to adaptive building facades.
| Application Area | Potential Role of this compound | Example of Advanced System |
| Bio-Nanotechnology | Building block for self-assembling nanostructures and functionalized nanoparticles. technologynetworks.comnih.gov | Targeted drug delivery systems, biosensors, and scaffolds for tissue engineering. mdpi.comyoutube.com |
| Responsive Materials | Component of stimuli-responsive polymers and hydrogels. rsc.org | "Smart" materials that respond to pH, temperature, or light for applications in soft robotics and adaptive systems. researchgate.net159.226.64 |
This table summarizes the potential advanced applications of this compound in bio-nanotechnology and responsive material systems, drawing on research in related areas.
Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Design
The use of AI is not limited to prediction and generation. It can also be a powerful tool for understanding the fundamental principles that govern molecular interactions. By analyzing vast amounts of genomic and experimental data, machine learning algorithms can uncover the "design rules" of proteins and other biomolecules, providing insights that can guide the rational design of new materials. uchicago.edu This predictive power can significantly reduce the time and cost of research and development, paving the way for the rapid discovery of new applications for compounds like this compound.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Predictive Modeling | Using algorithms to predict the properties and behavior of molecules. uchicago.edumit.edu | Faster screening of potential analogs with desired characteristics, such as enhanced stability or specific responsiveness. |
| Generative Design | Employing AI to generate novel molecular structures with targeted functions. mit.edunih.gov | Creation of new peptides and materials incorporating this compound with unprecedented properties. |
| Uncovering Design Principles | Analyzing large datasets to understand the fundamental rules of molecular structure and function. technologynetworks.comuchicago.edu | Guiding the rational design of complex systems based on this compound for specific applications. |
This table highlights the potential applications of Artificial Intelligence and Machine Learning in the future research and development of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing Fmoc-4-aminooxanilic acid, and how can side reactions like dimerization be minimized?
- Methodological Answer : Synthesis typically involves coupling Fmoc-protected intermediates with appropriate carboxylic acid derivatives under basic conditions. For example, FmocCl (Fluorenylmethyloxycarbonyl chloride) and NaHCO₃ are used to introduce the Fmoc group while maintaining pH >7 to avoid protonation of free amino groups. However, dimerization is a common side reaction, which can be mitigated by optimizing reaction concentration and reducing excess FmocCl . Additionally, racemization risks during coupling can be minimized using coupling agents like DCC-DMAP, though their efficiency varies depending on solvent polarity and temperature .
Q. What solvent systems are suitable for dissolving this compound, and how does pH affect its stability?
- Methodological Answer : this compound is typically soluble in polar aprotic solvents like DMF or DMSO. Aqueous solubility is limited, but buffered solutions (pH 7–9) can be used for short-term handling. The Fmoc group is base-labile; prolonged exposure to alkaline conditions (pH >10) may lead to deprotection. Stability tests under varying pH and temperature should precede experimental workflows .
Q. How can purity be assessed after synthesis, and what analytical techniques are most reliable?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 260–300 nm is standard for assessing purity (>98% is typical for research-grade material). Thin-layer chromatography (TLC) using silica plates and a solvent system like ethyl acetate/hexane (1:1) can provide rapid qualitative analysis. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, with fragmentation patterns aiding structural validation .
Advanced Research Questions
Q. How can researchers optimize the incorporation of this compound into solid-phase peptide synthesis (SPPS) while avoiding premature deprotection?
- Methodological Answer : During SPPS, use Rink amide or Wang resin with a stable linker (e.g., Fmoc-Knorr linker) to anchor the amino acid. Activate the carboxylic acid group with HBTU/HOBt or OxymaPure/DIC to enhance coupling efficiency. Piperidine (20% in DMF) is recommended for Fmoc deprotection, but exposure time should be minimized to prevent acid-catalyzed side reactions. Monitor coupling completion via Kaiser test or quantitative ninhydrin assay .
Q. What strategies are effective for resolving contradictions in reported solubility or reactivity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from variations in crystallinity, counterion effects, or residual solvents. Systematic characterization using differential scanning calorimetry (DSC) to determine melting points and X-ray crystallography for structural analysis can clarify discrepancies. For reactivity studies, kinetic assays under controlled conditions (e.g., NMR monitoring of coupling rates) provide reproducible data .
Q. How should researchers handle photolabile or reactive intermediates derived from this compound in light-sensitive applications?
- Methodological Answer : For photoisomerizable derivatives (e.g., azobenzene-functionalized analogs), use amber glassware or light-exclusion filters during synthesis. Store intermediates at –20°C under inert gas (N₂ or Ar). Photostability can be tested via UV-Vis spectroscopy under simulated experimental illumination conditions. Reductive environments should be avoided to preserve azide or nitro groups .
Q. What are the best practices for troubleshooting low yields during the synthesis of this compound-containing macrocycles?
- Methodological Answer : Low yields in macrocyclization often result from steric hindrance or improper ring-closing kinetics. Use high-dilution conditions (≤1 mM) to favor intramolecular reactions over oligomerization. Microwave-assisted synthesis or flow chemistry can improve reaction control. Post-reaction purification via preparative HPLC with a C18 column and acetonitrile/water gradient efficiently isolates the target macrocycle .
Methodological Design Considerations
- Data Collection : Raw data (e.g., HPLC chromatograms, NMR spectra) should be archived in appendices, with processed data (peak areas, integration values) summarized in tables. Statistical tools like t-tests or ANOVA validate reproducibility .
- Safety Protocols : While the SDS for this compound indicates no acute hazards (GHS classification: none), standard PPE (gloves, lab coat) and fume hood use are mandatory due to potential sensitization risks from Fmoc byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
